Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate
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Overview
Description
Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate is a chemical compound that belongs to the class of organic compounds known as esters. This compound is characterized by the presence of an ethyl ester group, a pyridine ring, and a sulfanylacetamido group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate typically involves the reaction of ethyl 2-bromoacetate with 2-mercaptopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(pyridin-2-ylsulfanyl)acetate
- Ethyl 2-(pyridin-2-ylthio)acetate
- Ethyl 2-(pyridin-2-ylsulfonyl)acetate
Uniqueness
Ethyl 2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate is unique due to the presence of both the sulfanylacetamido group and the ethyl ester group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O3S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
ethyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]acetate |
InChI |
InChI=1S/C11H14N2O3S/c1-2-16-11(15)7-13-9(14)8-17-10-5-3-4-6-12-10/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
GKGFAPQWUGKCRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=CC=CC=N1 |
Origin of Product |
United States |
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